Molecular Weight and Lipophilicity Compared to N‑Cyclohexyl Analog
The N‑isopropyl derivative has a molecular weight of 272.14 g/mol and an XLogP3 of 2.7, whereas the N‑cyclohexyl analog (CAS 1072944‑40‑1) has a molecular weight of 312.20 g/mol and an XLogP3 of 3.7 [1][2]. This results in a calculated ΔMW of 40.06 g/mol and a ΔLogP of 1.0, reflecting significantly lower lipophilicity and molecular bulk for the isopropyl variant.
vs N‑cyclohexyl 312.20 g/mol, XLogP3 3.7
ΔMW = 40.06, ΔXLogP3 = 1.0
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW 272.14 g/mol, XLogP3 2.7 |
| Comparator Or Baseline | N-Cyclohexyl analog (1072944-40-1): MW 312.20 g/mol, XLogP3 3.7 |
| Quantified Difference | ΔMW = 40.06 g/mol; ΔXLogP3 = 1.0 |
| Conditions | PubChem computed properties (XLogP3 algorithm) |
Why This Matters
A lower XLogP3 value indicates reduced lipophilicity, which can improve aqueous solubility and simplify purification by reverse‑phase chromatography, making the isopropyl analog more suitable for early‑stage medicinal chemistry optimization where solubility is a key concern.
- [1] PubChem. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide (CID 46739092). View Source
- [2] PubChem. (n.d.). N-Cyclohexyl 4-bromo-3-methoxybenzamide (CID 46739081). View Source
